molecular formula C19H18FN3O3 B11301734 2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

Cat. No.: B11301734
M. Wt: 355.4 g/mol
InChI Key: HABHHXZMSJADJH-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, an oxadiazole ring, and a propanamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with a suitable leaving group.

    Coupling of the oxadiazole and fluorophenoxy intermediates: This is typically done using a coupling reagent such as EDCI or DCC in the presence of a base.

    Formation of the propanamide moiety: This can be achieved by reacting the intermediate with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with benzodiazepine receptors, which may mediate its anticonvulsant effects . Additionally, it may inhibit the reuptake of serotonin, contributing to its potential antidepressant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C19H18FN3O3/c1-13(25-16-9-7-15(20)8-10-16)19(24)21-12-11-17-22-18(23-26-17)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,24)

InChI Key

HABHHXZMSJADJH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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